ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative incorporating a benzofuran moiety with a methoxy substituent. This compound is structurally characterized by:
- A thiophene core substituted with a methyl group at position 3 and an ester group at position 2.
The methoxy group on the benzofuran ring enhances hydrophobicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-4-23-18(21)16-10(2)8-14(25-16)19-17(20)13-9-11-6-5-7-12(22-3)15(11)24-13/h5-9H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPANMDFTLSAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylthiophene-2-carboxamide in the presence of a base to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. Ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate has been evaluated for its efficacy against various cancer cell lines. For instance, compounds similar to this one have shown activity against ovarian cancer cells, suggesting that this compound may also possess similar bioactivity .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds containing benzofuran structures. This compound may contribute to neuroprotection through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways. Further research is needed to elucidate these effects specifically for this compound.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors. The methodology often includes:
- Formation of the Benzofuran Ring : Utilizing methods such as cyclization reactions.
- Amidation : Reacting the benzofuran derivative with appropriate amines to introduce the amide functionality.
- Carboxylation : Introducing the carboxylate group through esterification reactions.
These synthetic pathways not only provide insights into the compound itself but also facilitate the development of analogs with enhanced biological activities.
Case Study 1: Anticancer Evaluation
A study focusing on benzofuran derivatives demonstrated that modifications to the benzofuran structure significantly impacted anticancer activity against ovarian cancer cell lines. The study highlighted specific structural features that enhance bioactivity, providing a framework for evaluating this compound in future research .
Case Study 2: Antimicrobial Screening
In another research endeavor, a series of benzofuran derivatives were screened for antimicrobial activity against common pathogens. The findings indicated that certain substitutions on the benzofuran ring improved efficacy against Gram-positive bacteria. This underscores the potential for this compound to be developed as an antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit hypoxia-inducible factor (HIF-1) pathways, which are involved in tumor growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their differences are summarized below:
Key Observations:
Benzofuran vs. Furan/Imidazole Cores :
- The target compound’s 7-methoxy-benzofuran group provides extended aromaticity compared to simpler furan () or imidazole () analogs. This likely enhances π-π stacking in biological targets, improving binding affinity .
- Imidazole derivatives (e.g., compound F) prioritize halogenated aryl groups (e.g., 4-chlorophenyl) for cytotoxicity, whereas methoxy groups dominate in thiophene-based compounds .
Substituent Effects on Bioactivity :
- Methoxy Groups : Compound 8c, with a 4-methoxyphenyl group, shows IC50 values of 2.1–4.5 μM against cancer cell lines, outperforming methyl-substituted analogs (e.g., 8b). This aligns with the target compound’s 7-methoxy-benzofuran, suggesting methoxy enhances potency .
- Ester vs. Amide Linkages : The target compound’s amide linkage (benzofuran-amido) may improve metabolic stability compared to ester-linked derivatives like compound 9, which has higher molecular weight but similar potency .
Cytotoxicity and Selectivity
- High-Potency Analogs : Compound 9, with dual ethoxy and phenylcarbamoyl groups, exhibits IC50 values as low as 1.8 μM, surpassing doxorubicin in some assays. The target compound’s benzofuran moiety may mimic this dual functionality .
- Selectivity: Thiophene derivatives like 8c and 9 show low toxicity against normal fibroblast (WI-38) cells, suggesting that the target compound’s benzofuran substitution could further enhance cancer cell specificity .
Biological Activity
Ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzofuran moiety, which is known for its diverse biological activities. The presence of the thiophene ring and the ethyl carboxylate group contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a review highlighted that various benzofuran derivatives were synthesized and evaluated for their anticancer activity against human ovarian cancer cell lines, demonstrating promising results . Although specific data on this compound is limited, its structural similarity to active benzofuran compounds suggests potential efficacy.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A2780 (Ovarian) | 10.5 | |
| Compound B | MCF-7 (Breast) | 14.2 | |
| Ethyl 5-(7-methoxy...) | TBD | TBD | TBD |
Antimicrobial Activity
The compound's structural components may also impart antimicrobial properties. A related study on similar compounds showed that derivatives exhibited notable in vitro efficacy against Mycobacterium tuberculosis strains with MIC values ranging from 0.25 to 16 µg/mL . This indicates that modifications in the benzofuran framework can enhance antimicrobial activity, suggesting that this compound may also possess such properties.
Case Studies
Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for their biological activities. Among them, certain compounds demonstrated significant inhibition of tumor growth in vitro. The findings suggest that the incorporation of various substituents on the benzofuran core can modulate biological activity, highlighting the importance of structural optimization in drug design.
Research on Thiophene Derivatives : Thiophene-containing compounds have been extensively studied for their pharmacological properties. Research indicates that modifications to the thiophene ring can lead to enhanced bioactivity against cancer cell lines and pathogens. This suggests that this compound may also benefit from similar enhancements through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
